![molecular formula C18H38O6Si2 B15159384 Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 681210-95-7](/img/structure/B15159384.png)
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a chemical compound characterized by the presence of two trimethylsilyl groups and a butanedioate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the esterification of butanedioic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The butanedioate backbone plays a crucial role in the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar in structure but with a different backbone.
(2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate: Contains a tert-butyl(dimethyl)silyl group instead of trimethylsilyl.
Uniqueness
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its specific combination of trimethylsilyl groups and butanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
681210-95-7 |
|---|---|
Molekularformel |
C18H38O6Si2 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
dibutyl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C18H38O6Si2/c1-9-11-13-21-17(19)15(23-25(3,4)5)16(24-26(6,7)8)18(20)22-14-12-10-2/h15-16H,9-14H2,1-8H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
SLVDJBMPCHPFCO-HZPDHXFCSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
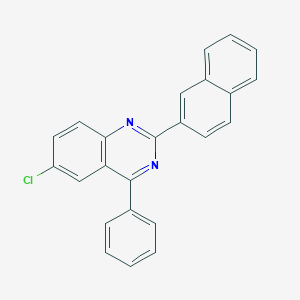
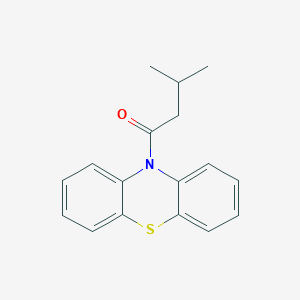
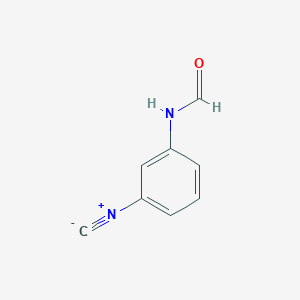
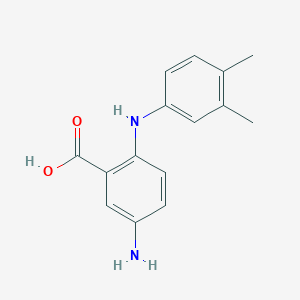
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

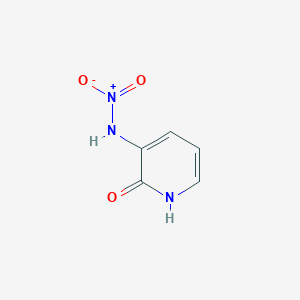


![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
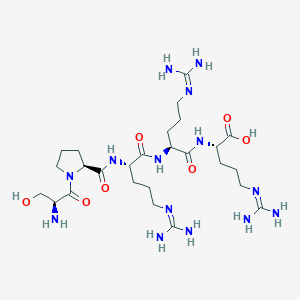
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
